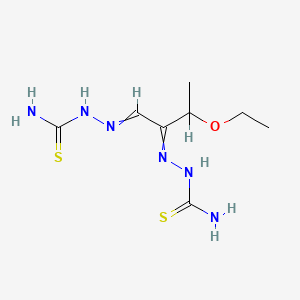
Gloxazone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Gloxazone can be synthesized through the reaction of ethoxyethylglyoxal with dithiosemicarbazide under controlled conditions. The reaction typically involves the use of solvents such as ethanol or methanol and requires a temperature range of 50-70°C to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Gloxazone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Gloxazone has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is studied for its effects on biological systems, particularly its role as an anaplasmacide.
Medicine: It is investigated for its potential therapeutic applications in treating infections caused by Anaplasma species.
Industry: This compound is used in the development of new chemical compounds and materials.
Mechanism of Action
Gloxazone exerts its effects by targeting specific molecular pathways involved in the survival and replication of Anaplasma species. It inhibits key enzymes and disrupts metabolic processes, leading to the death of the pathogen. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of nucleic acid synthesis and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Imidocarb dihydrochloride: Another anaplasmacide used in veterinary medicine.
Oxytetracycline: An antibiotic with activity against Anaplasma species.
Doxycycline: A tetracycline antibiotic used to treat various bacterial infections, including those caused by Anaplasma.
Uniqueness of Gloxazone
This compound is unique due to its specific chemical structure and mechanism of action, which allows it to effectively target Anaplasma species. Unlike other compounds, this compound has shown a high degree of efficacy in treating infections with minimal resistance development .
Properties
CAS No. |
2507-91-7 |
|---|---|
Molecular Formula |
C8H16N6OS2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
[(E)-[(1Z)-1-(carbamothioylhydrazinylidene)-3-ethoxybutan-2-ylidene]amino]thiourea |
InChI |
InChI=1S/C8H16N6OS2/c1-3-15-5(2)6(12-14-8(10)17)4-11-13-7(9)16/h4-5H,3H2,1-2H3,(H3,9,13,16)(H3,10,14,17)/b11-4-,12-6+ |
InChI Key |
ARIFZLJIERKKEL-QFQHGIJPSA-N |
SMILES |
CCOC(C)C(=NNC(=S)N)C=NNC(=S)N |
Isomeric SMILES |
CCOC(C)/C(=N/NC(=S)N)/C=N\NC(=S)N |
Canonical SMILES |
CCOC(C)C(=NNC(=S)N)C=NNC(=S)N |
Appearance |
Solid powder |
Key on ui other cas no. |
2507-91-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Gloxazone; BW 356-C-61; BW 356C61; Contrapar; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















